molecular formula C19H28N2O6 B1597730 2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid CAS No. 885274-66-8

2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid

Cat. No. B1597730
M. Wt: 380.4 g/mol
InChI Key: KYPLTDWTMVRRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid, or Boc-DMPAA, is an organic compound with a variety of applications in scientific research. It is an aromatic compound consisting of a piperazine and a phenylacetic acid moiety, and is a useful reagent for the synthesis of various compounds. Boc-DMPAA has been used in a range of biological, biochemical, and physiological experiments, and has been found to have a range of effects on various systems.

Scientific Research Applications

Synthesis of Complex Molecules

Research on the formation of aminosuccinyl peptides during acidolytic deprotection, followed by their transformation to piperazine-2,5-dione derivatives, highlights the compound's role in the synthesis of complex molecules under specific conditions (Schön & Kisfaludy, 2009). This study demonstrates the chemical transformations that can occur with piperazine derivatives in neutral media, contributing to the broader understanding of peptide chemistry and the potential synthesis of novel compounds.

Antimicrobial and Anti-Proliferative Activities

The compound's derivatives have been investigated for their antimicrobial and anti-proliferative activities. For instance, 1,3,4-Oxadiazole N-Mannich bases synthesized from related structures showed significant inhibitory activity against pathogenic bacteria and fungi, as well as promising anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021). This research indicates potential applications in developing new antimicrobial agents and cancer treatments.

Piperazine Derivatives as Drug Scaffolds

Piperazine-based compounds are extensively used as scaffolds in drug design due to their versatility and biological activity. Studies on the synthesis of enantiomerically pure piperazine-2-acetic acid esters as intermediates for library production reveal the compound's utility in creating a diverse array of biologically active compounds. This approach facilitates the exploration of chemical space in drug discovery, enabling the identification of novel therapeutics (Chamakuri et al., 2018).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-10-8-20(9-11-21)16(17(22)23)13-6-7-14(25-4)15(12-13)26-5/h6-7,12,16H,8-11H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPLTDWTMVRRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376120
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3,4-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid

CAS RN

885274-66-8
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3,4-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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